N-(4-carbamothioylpyridin-2-yl)acetamide

Descripción general

Descripción

“N-(4-carbamothioylpyridin-2-yl)acetamide”, also known as “N-[(4-Carboxy-1-methylpyridin-3-yl)methyl] formamide” or “CPAM”, is an organic compound primarily used in scientific experiments. It has a CAS Number of 1239503-32-2 and a molecular weight of 195.24 .

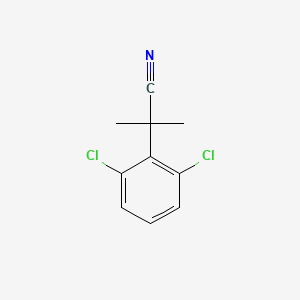

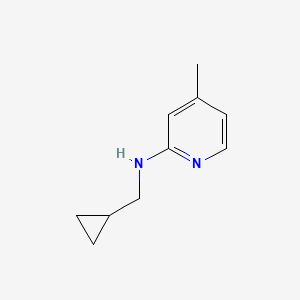

Molecular Structure Analysis

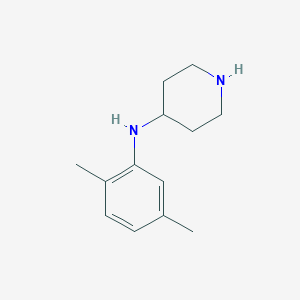

The IUPAC name for this compound is “N-[4-(aminocarbothioyl)-2-pyridinyl]acetamide”. The InChI code for this compound is "1S/C8H9N3OS/c1-5(12)11-7-4-6(8(9)13)2-3-10-7/h2-4H,1H3,(H2,9,13)(H,10,11,12)" .Aplicaciones Científicas De Investigación

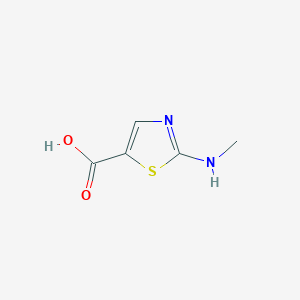

Thiophene Derivatives and Carcinogenicity

Research involving thiophene analogues, which are structurally related to "N-(4-carbamothioylpyridin-2-yl)acetamide," has been conducted to evaluate their potential carcinogenicity. The study synthesized and assessed thiophene analogues of known carcinogens, evaluating their activity in vitro to predict their carcinogenic potential. These compounds showed activity profiles consistent with their chemical nature, indicating potential carcinogenicity, although their actual capacity to cause tumors in vivo remains uncertain (Ashby, Styles, Anderson, & Paton, 1978).

Biological Effects of Acetamide Derivatives

A review on the toxicology of acetamide and its derivatives, including formamide and their mono- and dimethyl derivatives, has provided comprehensive insights into their biological effects. This review highlights the importance of these chemicals, detailing their biological responses and the significant variation in responses among these compounds. It emphasizes the necessity for updated information reflecting the biology and usage of these materials (Kennedy, 2001).

Advanced Oxidation Processes and By-products

A study on the degradation of acetaminophen by advanced oxidation processes (AOPs) and the analysis of its by-products, including acetamide, provides insights into the environmental and toxicological implications of these compounds. The research summarized the state-of-the-art studies on acetaminophen by-products, their biotoxicity, and proposed degradation pathways, contributing to our understanding of how these compounds interact with the environment and potential risks associated with their release (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Psychiatric Applications of N-Acetylcysteine

N-Acetylcysteine (NAC) has shown promise in the treatment of psychiatric disorders, offering an alternative to current pharmacological therapies. The compound's mechanisms, while not fully understood, likely extend beyond its role as an antioxidant precursor, modulating glutamatergic, neurotropic, and inflammatory pathways. This review outlines the therapeutic potential of NAC in addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder, indicating its emerging significance in psychiatric research (Dean, Giorlando, & Berk, 2011).

Safety and Hazards

Propiedades

IUPAC Name |

N-(4-carbamothioylpyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3OS/c1-5(12)11-7-4-6(8(9)13)2-3-10-7/h2-4H,1H3,(H2,9,13)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFYCCPMHTWGJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=CC(=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-carbamothioylpyridin-2-yl)acetamide | |

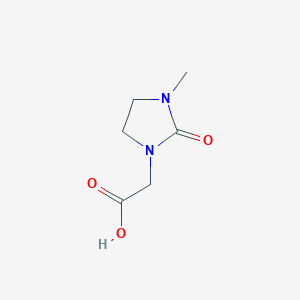

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

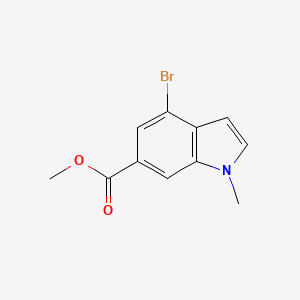

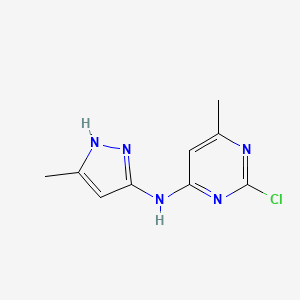

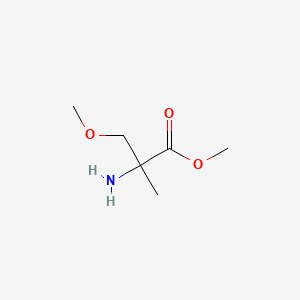

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine](/img/structure/B1427002.png)

![2,6-Dibromo-4,4-dihexyl-4H-silolo[3,2-b:4,5-b']dithiophene](/img/structure/B1427003.png)

![5-Phenyl-5H-pyrido[3,2-b]indole](/img/structure/B1427009.png)

![1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1427014.png)